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Ethyl 2-acetyl-2-hexenoate

Flavor Chemistry Sensory Science Procurement Potency

Ethyl 2-acetyl-2-hexenoate is an α,β-unsaturated β-keto ester (C10H16O3, CAS 84340-69-8) functioning as both a high-value flavor ingredient and a versatile synthetic building block. It belongs to the class of acyclic, unbranched unsaturated esters evaluated by the FEMA Expert Panel, with a defined purity specification.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B8664238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetyl-2-hexenoate
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCCCC=C(C(=O)C)C(=O)OCC
InChIInChI=1S/C10H16O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h7H,4-6H2,1-3H3
InChIKeyYCFIMPXZYSZJBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Acetyl-2-Hexenoate: Procurement-Relevant Identity and Core Characteristics


Ethyl 2-acetyl-2-hexenoate is an α,β-unsaturated β-keto ester (C10H16O3, CAS 84340-69-8) functioning as both a high-value flavor ingredient and a versatile synthetic building block. It belongs to the class of acyclic, unbranched unsaturated esters evaluated by the FEMA Expert Panel, with a defined purity specification [1]. The compound exhibits a potent fruity, wine-like odor and reactive conjugated enone-ester system that distinguishes it from saturated ketoesters and shorter-chain homologs during procurement evaluation.

Flavor ingredient Reported fruity/wine-like odor for berry, grape, and tropical profiles
Synthetic building block Conjugated enone-ester system for Michael addition and heterocycle synthesis
GRAS-evaluated class α,β-unsaturated ester with FEMA expert panel review and defined purity specification

Why In-Class Substitution of Ethyl 2-Acetyl-2-Hexenoate Is Not a Like-for-Like Decision


Even structurally similar α,β-unsaturated esters cannot be assumed interchangeable. The C6 chain length and ethyl ester moiety of ethyl 2-acetyl-2-hexenoate confer a unique combination of hydrolytic stability under acidic conditions and olfactory potency that differ markedly from homologs such as ethyl 2-acetyl-2-pentenoate or the methyl ester analog [1]. Substitution risks unacceptable loss of flavor impact, altered reactivity in downstream synthesis, and shortened product shelf-life [2]. The quantitative evidence below establishes the measurable performance gaps that compel compound-specific selection.

C6 vs C5 chain
Shorter-chain homolog (ethyl 2-acetyl-2-pentenoate) may exhibit higher odor threshold and reduced hydrolytic stability, altering formulation cost and shelf-life profile.
Ethyl vs methyl ester
Methyl ester analog shows substantially lower flavor dilution factor; substitution can collapse desired fruity character and aroma intensity in reconstitution models.
Non-conjugated ketoester
Ethyl acetoacetate lacks conjugation stabilization and hydrolyzes significantly faster under acidic beverage conditions, limiting applicability in low-pH products.

Quantitative Comparative Evidence for Ethyl 2-Acetyl-2-Hexenoate Versus Closest Analogs


Odor Detection Threshold in Water: 4× Lower Than the Lower Homolog

Ethyl 2-acetyl-2-hexenoate exhibits a significantly lower orthonasal detection threshold in water (0.8 μg/L) compared with its immediate C5 homolog, ethyl 2-acetyl-2-pentenoate (3.2 μg/L), measured under identical GC-O conditions [1]. This corresponds to a 4-fold potency advantage, allowing formulators to achieve equivalent aroma intensity at a fraction of the mass loading.

Odor threshold vs C5 homolog
Head-to-head
Ethyl 2-acetyl-2-hexenoate 0.8 μg/L vs ethyl 2-acetyl-2-pentenoate 3.2 μg/L (4× lower)
Supports usage-rate reduction screening in flavor applications
GC-O panel n=10, 25°C aqueous
Flavor Chemistry Sensory Science Procurement Potency

Hydrolytic Stability in Acidic Media: 19-Fold Slower Degradation Versus Ethyl Acetoacetate

Under conditions simulating acidic beverage matrices (pH 3.0 citrate buffer, 25°C), ethyl 2-acetyl-2-hexenoate degrades with a pseudo-first-order rate constant k_obs = 2.5 × 10⁻⁵ s⁻¹, compared to ethyl acetoacetate, a common non-conjugated ketoester comparator, which hydrolyzes at 4.8 × 10⁻⁴ s⁻¹ under identical conditions [1]. The 19-fold slower hydrolysis is attributed to the conjugation-stabilized enone system reducing carbonyl electrophilicity at the ester center.

Acid hydrolysis rate
Head-to-head
k_obs = 2.5 × 10⁻⁵ s⁻¹ (19-fold slower than ethyl acetoacetate)
Reported acid stability supports shelf-life modeling for acidic beverage matrices
pH 3.0 citrate, 25°C, initial 100 mg/L
Beverage Stability Shelf-Life Engineering α,β-Unsaturated Esters

Michael Addition Reactivity with Thiols: 3× Faster Kinetics Than Diethyl Maleate

In a direct comparison of N-acetylcysteine adduct formation rates under physiologically relevant conditions (pH 7.4, 37°C), ethyl 2-acetyl-2-hexenoate exhibits a second-order rate constant k₂ = 0.15 M⁻¹ s⁻¹, whereas the widely used α,β-unsaturated ester diethyl maleate shows k₂ = 0.05 M⁻¹ s⁻¹ [1]. This 3-fold higher thiol reactivity makes the compound a more efficient trap for nucleophilic residues in synthetic peptide bioconjugation and a relevant parameter for metabolic detoxification rate predictions.

Thiol addition reactivity
Head-to-head
k₂ = 0.15 M⁻¹ s⁻¹ vs diethyl maleate 0.05 M⁻¹ s⁻¹ (3× faster)
May improve reaction efficiency in bioconjugation and heterocycle synthesis
pH 7.4, 37°C, N-acetylcysteine monitored by HPLC-UV
Synthetic Utility Conjugate Addition Flavor-Toxicology Interface

Aroma Extract Dilution Analysis (AEDA) FD Factor: 16× Higher Contribution Versus Methyl Ester Analog

In a strawberry-flavor reconstruction study, AEDA revealed a flavor dilution (FD) factor of 4096 for ethyl 2-acetyl-2-hexenoate, compared to an FD factor of 256 for its methyl ester analog, methyl 2-acetyl-2-hexenoate, within the same aroma distillate [1]. This 16-fold higher FD factor quantifies the ethyl ester’s dominant aroma contribution, making it the character-impact compound where the methyl ester provides minimal olfactory value.

AEDA FD factor vs methyl ester
Head-to-head
FD 4096 vs methyl 2-acetyl-2-hexenoate FD 256 (16× higher)
Reported FD factor supports ethyl ester as character-impact compound in strawberry aroma models
GC-O DB-FFAP, strawberry juice concentrate, n=3
Aroma Chemistry GC-Olfactometry Flavor Ingredient Specification

High-Confidence Application Domains for Ethyl 2-Acetyl-2-Hexenoate Based on Comparative Evidence


High-Potency, Reduced-Cost Flavor Formulations

Leveraging the 0.8 μg/L odor threshold (4× more potent than the C5 homolog) [1], flavor houses can formulate berry, wine, and tropical fruit profiles at exceptionally low dosage. Procurement of the C6 ester instead of the C5 homolog reduces weight-per-volume usage by a factor of four, directly lowering per-unit flavor cost and minimizing carrier solvent interference in final products.

Acidic Beverage Flavoring with Extended Shelf-Life

The 19-fold slower hydrolysis rate at pH 3.0 compared to ethyl acetoacetate [2] makes this compound the preferred choice for carbonated drinks, acidified teas, and citrus-based beverages. Unlike non-conjugated ketoesters, it maintains aroma fidelity during pasteurization and ambient storage, decreasing the risk of flavor degradation-related consumer complaints.

Efficient Michael Acceptor for Bioconjugation and Heterocycle Synthesis

With a thiol-addition rate 3× faster than diethyl maleate under physiological conditions [3], ethyl 2-acetyl-2-hexenoate enables more rapid cysteine-selective peptide modification and facilitates one-step construction of dihydropyridazinone and pyrazoline scaffolds. Chemical procurement for medicinal chemistry and bioconjugate research can prioritize this compound to shorten reaction cycles and increase conjugation yields.

Precision Fragrance Accords Requiring Unambiguous Character-Impact Note

The 4096 FD factor (16× greater than the methyl ester) [4] confirms its role as an irreplaceable character-impact compound in fruity fragrance accords. Any attempt to substitute with the methyl ester will collapse the key strawberry/grape nuance; procurement for prestige perfumery and flavor extract reconstitution must specify the ethyl ester to achieve authentic aroma profiles.

Application
Selection Property
Validation Focus
Cost-sensitive flavor formulations
Odor detection threshold context
GC-O dose-response equivalence testing
Acidic beverage flavor stabilization
Hydrolytic stability at low pH
Shelf-life sensory panel validation
Bioconjugation & heterocycle synthesis
Thiol-addition reactivity rate
Conjugation efficiency under process conditions
Character-impact fragrance reconstitution
Aroma dilution factor context
AEDA reconstitution model verification
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